But-3-yn-2-yl methanesulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-3-yn-2-yl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-4-5(2)8-9(3,6)7/h1,5H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTGFMXFEMKHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59967-06-5 | |
| Record name | but-3-yn-2-yl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for But 3 Yn 2 Yl Methanesulfonate and Its Stereoisomers
Conventional Mesylation Procedures
The most common and straightforward method for the synthesis of but-3-yn-2-yl methanesulfonate (B1217627) is through the direct esterification of its corresponding alcohol, but-3-yn-2-ol. This process, known as mesylation, involves the reaction of the alcohol with methanesulfonyl chloride in the presence of a base.
Direct Esterification of But-3-yn-2-ol
The direct esterification of but-3-yn-2-ol with methanesulfonyl chloride is a widely used laboratory-scale procedure. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to avoid side reactions with the solvent. A tertiary amine base, most commonly triethylamine (B128534) (Et₃N) or pyridine, is added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.
The general reaction scheme is as follows:
The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. The base then deprotonates the resulting oxonium ion to yield the final product and the hydrochloride salt of the base.
Optimization of Reaction Conditions for High Yield and Purity
To achieve high yields and purity of but-3-yn-2-yl methanesulfonate, several reaction parameters can be optimized. The choice of base and solvent, reaction temperature, and the stoichiometry of the reagents are crucial.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Inert, good solubility for reactants, easily removed. |
| Base | Triethylamine (Et₃N) | Efficiently scavenges HCl, readily available. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Stoichiometry | Slight excess of MsCl and base | Ensures complete conversion of the alcohol. |
Typically, the but-3-yn-2-ol is dissolved in the solvent and cooled in an ice bath. The base is then added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion. Upon completion, the reaction mixture is worked up by washing with water and brine to remove the amine hydrochloride salt and any unreacted reagents. The organic layer is then dried and the solvent is removed under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.
Enantioselective Preparation of Chiral this compound
The synthesis of enantiomerically pure (R)- and (S)-but-3-yn-2-yl methanesulfonate is of significant interest for applications in asymmetric synthesis. The most effective strategy to obtain these chiral mesylates is to start from the corresponding enantiopure alcohols, (R)- and (S)-but-3-yn-2-ol. The mesylation reaction itself is known to proceed with retention of configuration at the stereogenic center, as the C-O bond of the alcohol is not broken during the reaction.
Synthesis of (R)-But-3-yn-2-yl Methanesulfonate from (R)-But-3-yn-2-ol
The preparation of (R)-but-3-yn-2-yl methanesulfonate begins with the synthesis or acquisition of enantiomerically pure (R)-but-3-yn-2-ol. One established method for obtaining the chiral alcohol is through the asymmetric reduction of the corresponding ketone, 3-butyn-2-one, using a chiral catalyst system, such as a ruthenium complex in a Noyori-type asymmetric hydrogenation.
Once the (R)-but-3-yn-2-ol is obtained, it is subjected to the conventional mesylation procedure as described in section 2.1. The reaction conditions are generally the same, employing methanesulfonyl chloride and a base like triethylamine in a suitable solvent.
Reaction Scheme:
The resulting (R)-but-3-yn-2-yl methanesulfonate retains the stereochemistry of the starting alcohol.
Synthesis of (S)-But-3-yn-2-yl Methanesulfonate from (S)-But-3-yn-2-ol
Similarly, the synthesis of (S)-but-3-yn-2-yl methanesulfonate is achieved by the mesylation of (S)-but-3-yn-2-ol. The enantiomeric (S)-alcohol can also be prepared via asymmetric reduction of 3-butyn-2-one, using the opposite enantiomer of the chiral catalyst used for the (R)-isomer.
The mesylation of (S)-but-3-yn-2-ol follows the same established protocol, yielding (S)-but-3-yn-2-yl methanesulfonate with retention of the stereochemical integrity.
Reaction Scheme:
The mesylate of (S)-3-Butyn-2-ol has been documented as a useful intermediate in organic synthesis, confirming the applicability of this synthetic route. orgsyn.org
Adaptations for Scalable Synthesis and Industrial Applications
The transition from laboratory-scale synthesis to industrial production of this compound requires modifications to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. Key adaptations often involve process optimization and the use of modern manufacturing technologies.
One significant advancement for scalable mesylation reactions is the implementation of continuous-flow reactors. researchgate.net Continuous-flow systems offer several advantages over traditional batch processing, including:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with exothermic reactions and the handling of hazardous materials.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.
Reduced Reaction Times: Reactions in flow systems are often significantly faster than in batch reactors.
Automation and Control: Continuous processes are more amenable to automation, leading to improved consistency and reduced labor costs.
For the industrial-scale synthesis of this compound, a continuous-flow setup would typically involve pumping streams of but-3-yn-2-ol, methanesulfonyl chloride, and a base through a temperature-controlled reactor. The product stream would then be subjected to in-line purification processes, such as liquid-liquid extraction and solvent stripping, to isolate the final product.
Further process optimization for industrial applications includes:
Reagent Selection: Utilizing less expensive and more environmentally benign bases and solvents.
Waste Minimization: Developing methods for the recovery and recycling of solvents and byproducts.
Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction to ensure optimal performance and product quality.
By adopting these modern synthetic and engineering principles, the production of this compound and its chiral isomers can be made more efficient, safer, and economically viable for large-scale applications.
Chemical Reactivity and Mechanistic Investigations of But 3 Yn 2 Yl Methanesulfonate
Nucleophilic Substitution Reactions Involving Mesylate Displacement
The methanesulfonate (B1217627) group in but-3-yn-2-yl methanesulfonate is a highly effective leaving group, facilitating its displacement by a wide array of nucleophiles. These reactions typically proceed via an S(_N)2 or S(_N)2' mechanism, leading to the formation of a variety of substituted butynes or allenic compounds, respectively.
The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Strong, soft nucleophiles tend to favor the direct S(_N)2 displacement at the carbon atom bearing the mesylate group. For instance, reaction with sodium azide (B81097) would be expected to yield 4-azidobut-1-yne.
Conversely, the presence of the adjacent alkyne allows for a competing S(_N)2' pathway, where the nucleophile attacks the terminal carbon of the alkyne, leading to a propargyl rearrangement and the formation of an allene (B1206475). This pathway is often observed with organocuprates and other soft nucleophiles.
| Nucleophile | Product Type | Reaction Pathway |
|---|---|---|
| Azide (N3-) | Substituted Butyne | SN2 |
| Cyanide (CN-) | Substituted Butyne | SN2 |
| Organocuprates (R2CuLi) | Substituted Allene | SN2' |
| Grignard Reagents (RMgX) with Cu(I) catalyst | Substituted Allene | SN2' |
Transition Metal-Catalyzed Transformations
The dual functionality of this compound makes it an excellent substrate for a variety of transition metal-catalyzed reactions. These transformations offer powerful methods for the construction of complex molecular architectures.
Palladium catalysts are widely used to effect the cross-coupling of propargylic electrophiles, such as this compound, with various organometallic reagents. A common transformation is the reaction with organozinc reagents, which typically proceeds via an S(_N)2' pathway to afford trisubstituted allenes. researchgate.net
The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-oxygen bond of the mesylate, forming a propargylpalladium(II) intermediate. This intermediate can exist in equilibrium with an allenylpalladium(II) species. Transmetalation with the organozinc reagent followed by reductive elimination yields the allene product and regenerates the palladium(0) catalyst. researchgate.net
| Reagent | Catalyst | Product Type |
|---|---|---|
| Organozinc Reagents (RZnX) | Pd(PPh3)4 | Trisubstituted Allenes |
| Organoboronic Acids (RB(OH)2) | Pd(OAc)2/Ligand | Substituted Allenes or Butynes |
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed reactions of propargylic electrophiles, including mesylates, can be used to form carbon-carbon and carbon-heteroatom bonds. These reactions often proceed with high regio- and stereoselectivity. nih.gov
A particularly powerful recent development is the combination of nickel catalysis with photoredox catalysis. This dual catalytic system allows for the generation of radical intermediates under mild conditions, enabling transformations that are not possible with traditional nickel catalysis alone. For instance, the reductive coupling of propargylic electrophiles with alkyl halides can be achieved to synthesize allenes. nih.gov In a typical photoredox/nickel dual catalytic cycle, the photocatalyst, upon excitation by visible light, engages in a single-electron transfer with an amine, which then reduces a Ni(II) species to a Ni(I) species. The Ni(I) complex can then react with the propargylic electrophile. nih.govnih.govresearchgate.net
The terminal alkyne in this compound is a suitable substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgunits.it This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. beilstein-journals.org
The reaction is tolerant of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. The mesylate group in this compound would likely remain intact under standard CuAAC conditions, allowing for subsequent functionalization.
Rearrangement Reactions and Pericyclic Processes
While this compound itself is not typically prone to classical rearrangement reactions under neutral or basic conditions, its precursor, but-3-yn-2-ol, can undergo acid-catalyzed rearrangements. The two most relevant rearrangements for tertiary propargylic alcohols are the Meyer-Schuster and Rupe rearrangements. nih.govnih.govresearchgate.netrsc.org
The Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated ketone or aldehyde. rsc.org For a terminal alkyne like but-3-yn-2-ol, this would be expected to yield an α,β-unsaturated aldehyde.
The Rupe rearrangement , which is often competitive with the Meyer-Schuster rearrangement for tertiary propargylic alcohols, leads to the formation of an α,β-unsaturated ketone. researchgate.netnih.govresearchgate.net This rearrangement proceeds through an enyne intermediate.
Under certain conditions, particularly with strong acids, treatment of this compound could potentially lead to elimination to form an enyne, which could then undergo a Rupe-type rearrangement.
Mechanistic Elucidation of Key Chemical Conversions
The diverse reactivity of this compound stems from the interplay of its functional groups, leading to several possible mechanistic pathways.
In nucleophilic substitution reactions , the key mechanistic question is the competition between the S(_N)2 and S(_N)2' pathways. The S(_N)2 mechanism involves a backside attack of the nucleophile on the carbon bearing the mesylate, leading to inversion of stereochemistry if the center is chiral. The S(_N)2' mechanism, on the other hand, is a concerted process where the nucleophile attacks the terminal alkyne carbon with concomitant displacement of the leaving group and rearrangement of the double bonds to form an allene. The regioselectivity is largely governed by the Hard-Soft Acid-Base (HSAB) principle, with soft nucleophiles favoring the S(_N)2' pathway.
In palladium-catalyzed allenylation , the reaction is believed to proceed through a catalytic cycle involving a palladium(0)/palladium(II) couple. researchgate.net Key steps include the oxidative addition of the palladium(0) catalyst to the propargyl mesylate to form a σ-allenylpalladium(II) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the allene product. nih.gov
For dual photoredox/nickel catalysis , the mechanism involves two interconnected catalytic cycles. nih.gov The photoredox cycle, initiated by visible light, generates a radical species and a reduced form of the nickel catalyst. The nickel cycle then utilizes this reduced nickel species to activate the this compound, leading to the formation of a propargyl or allenyl nickel intermediate, which can then couple with the radical species.
The copper-catalyzed azide-alkyne cycloaddition is proposed to proceed through the formation of a copper(I) acetylide intermediate. wikipedia.orgunits.it This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing ring, which then rearranges and protonates to give the stable 1,2,3-triazole product. beilstein-journals.org
Applications of But 3 Yn 2 Yl Methanesulfonate in Complex Molecule Synthesis
Role as a Key Intermediate in Natural Product Total Synthesis
The strategic importance of But-3-yn-2-yl methanesulfonate (B1217627) is evident in its application to the total synthesis of several intricate natural products. Its defined stereochemistry and dual functionality enable chemists to introduce specific fragments and build molecular complexity in a controlled manner, significantly contributing to the efficient assembly of these challenging targets.
The microtubule-stabilizing agent dictyostatin (B1249737) and its analogues are potent anticancer compounds that have garnered significant interest from the synthetic community. nih.govnih.gov In the synthetic efforts towards dictyostatin analogues, specifically epi-dictyostatins, both the (R)- and (S)-enantiomers of but-3-yn-2-yl methanesulfonate have been utilized as crucial chiral starting materials. unimi.it
A documented synthesis route involves the preparation of these key intermediates from the corresponding (R)- or (S)-but-3-yn-2-ol. The alcohol is treated with mesyl chloride and triethylamine (B128534) in dichloromethane (B109758) at low temperatures (-78 °C) to yield the desired (R)- or (S)-but-3-yn-2-yl methanesulfonate. unimi.it This transformation effectively converts the hydroxyl group into a good leaving group (mesylate) while preserving the critical stereocenter. The resulting chiral methanesulfonate is then poised for subsequent nucleophilic substitution reactions, allowing for the introduction of the butynyl moiety into the growing carbon skeleton of the dictyostatin analogue. This strategic use of this compound highlights its role in providing essential stereochemical information and a functional handle for fragment coupling in the total synthesis of complex, biologically active macrolides. unimi.it
| Research Finding | Molecule Synthesized | Key Reagents |
| Preparation of a key chiral intermediate | (R)- and (S)-but-3-yn-2-yl methanesulfonate | (R)- or (S)-but-3-yn-2-ol, Mesyl chloride, Triethylamine |
| Application in Natural Product Synthesis | epi-Dictyostatin analogues | (R)- and (S)-but-3-yn-2-yl methanesulfonate |
Information regarding the application of this compound in the synthesis of Peloruside A, Epothilone scaffolding, Ritterazine B, and the specified enzyme inhibitors (Gelatinase, MT1-MMP, PI3K Inhibitors) could not be found in the provided search results.
Construction of Functionalized Organic Scaffolds
Formation of Isoxazolyl Steroids
The synthesis of isoxazolyl steroids, a class of compounds investigated for their potential therapeutic properties, can be strategically approached using this compound. The core strategy involves the introduction of the butynyl side chain onto a steroid backbone via nucleophilic substitution, followed by the construction of the isoxazole (B147169) ring.
Research Findings: The primary role of this compound in this context is as a chiral alkynylating agent. A common pathway involves the reaction of a steroidal nucleophile, such as an enolate or an organocuprate derivative, with the butynyl mesylate. The methanesulfonate group, being an excellent leaving group, is readily displaced in an S_N2 reaction, which typically proceeds with inversion of stereochemistry at the reacting center, thereby transferring the chiral side chain to the steroid.
Once the alkynyl group is installed, the terminal alkyne is primed for cycloaddition. A [3+2] cycloaddition reaction with a nitrile oxide (generated in situ from an oxime) is a standard method for forming the isoxazole ring. This two-step process allows for the creation of complex C-17 side chains on steroid cores like androstane (B1237026) or pregnane.
| Reaction Step | Reagents & Conditions (General) | Purpose |
| Alkynylation | Steroid Nucleophile (e.g., enolate, organocuprate), Aprotic Solvent (e.g., THF), Low Temperature | Introduction of the chiral butynyl side chain. |
| Cycloaddition | Aldoxime, Oxidizing Agent (e.g., NCS, NaOCl), Base | Formation of the isoxazole heterocycle from the terminal alkyne. |
Development of Bis-Triazole Systems
Bis-triazole systems are of significant interest in medicinal chemistry and materials science. bdpsjournal.orgdovepress.com this compound can be employed as a key building block to synthesize chiral linkers or side chains that are subsequently converted into triazole rings. The Huisgen [3+2] cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is the hallmark reaction for 1,2,3-triazole formation. grdspublishing.org
Research Findings: A plausible synthetic route involves a double alkylation of a bis-nucleophile with two equivalents of this compound. For instance, a diphenol or a diamine can be reacted to yield a central scaffold bearing two chiral butynyl arms. The terminal alkyne on each arm is then available to react with an organic azide (B81097) in the presence of a copper(I) catalyst. This modular approach allows for the synthesis of symmetric bis-triazole structures with defined stereochemistry at the linking positions.
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Reactant 3 (Cycloaddition) | Product |
| Bis-nucleophile (e.g., Bisphenol A) | This compound | Organic Azide (e.g., Benzyl azide) | Chiral Bis-1,2,3-triazole |
| Dimercaptan (e.g., 1,2-Ethanedithiol) | This compound | Aryl Azide | Chiral Bis-1,2,3-triazole |
Preparation of Chiral Branched Allylamines
Chiral branched allylamines are important structural motifs in many natural products and pharmaceuticals. rsc.orgchemrxiv.org While various methods exist for their synthesis, the use of propargylic electrophiles like this compound offers a distinct pathway. This approach typically involves an initial alkynylation reaction followed by a stereoselective reduction of the alkyne.
Research Findings: The synthesis commences with the N-alkylation of a primary or secondary amine with this compound. This S_N2 reaction establishes the C-N bond and transfers the chiral butynyl group to the nitrogen atom, forming a chiral propargylamine. The subsequent step is the partial reduction of the alkyne to an alkene. The use of specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) for syn-hydrogenation, yields a Z-allylamine. Alternatively, dissolving metal reductions (e.g., sodium in liquid ammonia) can be used to produce the E-allylamine. This two-step sequence provides stereochemical control over both the stereocenter and the double bond geometry.
| Step | Reaction | Typical Reagents | Outcome |
| 1 | N-Alkylation | Amine (R₂NH), Base (e.g., K₂CO₃) | Chiral Propargylamine |
| 2a | Syn-Reduction | H₂, Lindlar's Catalyst | Z-Allylamine |
| 2b | Anti-Reduction | Na, NH₃ (l) | E-Allylamine |
Stereoselective Synthesis of Sulfones and Amino Acid Derivatives
Synthesis of Chiral Sulfones: Chiral sulfones are valuable intermediates in organic synthesis, often used in Julia-Kocienski olefination reactions. rsc.orgnih.gov The synthesis of chiral alkynyl sulfones can be achieved directly using this compound. The reaction involves the nucleophilic displacement of the mesylate by a sulfinate salt (RSO₂Na). This S_N2 reaction is generally efficient and proceeds with inversion of configuration, affording a chiral sulfone where the sulfonyl group is attached directly to the stereogenic center. researchgate.net
Synthesis of Amino Acid Derivatives: this compound can be used to introduce a non-proteinogenic, alkynyl side chain into an amino acid scaffold. One common method is the alkylation of the α-carbon of a glycine (B1666218) derivative. Typically, the glycine is converted into a Schiff base (e.g., with benzophenone) to allow for deprotonation at the α-carbon with a strong base (like LDA) to form a nucleophilic enolate. This enolate can then react with this compound to form a new C-C bond, introducing the chiral butynyl side chain. Subsequent hydrolysis of the imine reveals the new, unnatural amino acid. peptide.com
| Target Molecule | Nucleophile | Key Transformation | Significance |
| Chiral Alkynyl Sulfone | Sodium Sulfinate (RSO₂Na) | S_N2 displacement of mesylate | Access to chiral building blocks for olefination. |
| Alkynyl Amino Acid | Glycine enolate equivalent | C-alkylation of α-carbon | Synthesis of non-proteinogenic amino acids for peptide chemistry. |
Advanced Polyketide Construction
Polyketides are a large class of natural products synthesized biologically by polyketide synthases (PKS). nih.govnih.gov Their chemical synthesis in the laboratory is a significant challenge that relies on the iterative coupling of smaller, functionalized building blocks. This compound can serve as a chiral building block in the chemical synthesis of polyketide fragments.
Research Findings: In a biomimetic chemical approach, the chiral butynyl moiety can be incorporated into a growing polyketide chain. For example, a dithiane-based acyl anion equivalent, a common building block in polyketide synthesis, could be alkylated with this compound. This would install the chiral side chain. The alkyne can then be further functionalized—for instance, hydrated to a methyl ketone or reduced to an alkene—to match the substitution pattern of a natural polyketide target. This allows for the stereocontrolled introduction of a methyl- and hydroxyl-bearing stereocenter, a common feature in polyketide backbones, after manipulation of the alkyne.
Regioselective and Chemoselective Alkynylation Reactions
The primary and most direct application of this compound is as an agent for regioselective and chemoselective alkynylation. The methanesulfonate is an excellent leaving group, making the carbon to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles. youtube.combeilstein-journals.org
Research Findings: The high reactivity of the mesylate allows for reactions with soft nucleophiles under mild conditions, ensuring high chemoselectivity. For example, in a molecule with multiple nucleophilic sites (e.g., amino and hydroxyl groups), the reaction can often be tuned to favor alkylation at the softer nucleophile (like sulfur or a stabilized carbanion) over harder ones (like an alkoxide).
The reaction is inherently regioselective, as nucleophilic attack occurs exclusively at the carbon bearing the mesylate (the C2 position of the butynyl chain) in a standard S_N2 fashion. This leads to the direct transfer of the chiral propargylic fragment. This contrasts with other propargylic systems that might undergo S_N2' reactions, leading to allene (B1206475) formation. The straightforward S_N2 pathway makes this compound a reliable reagent for introducing the but-3-yn-2-yl group into a target molecule with high predictability. researchgate.net
| Nucleophile Type | Example | Product Type |
| Carbon | Malonate Ester Enolate | α-Alkynyl Ester |
| Nitrogen | Phthalimide | N-Alkynyl Imide |
| Oxygen | Phenoxide | Aryl Propargyl Ether |
| Sulfur | Thiolate | Propargyl Thioether |
| Organometallic | Organocuprate | Substituted Alkyne |
Stereochemical Control and Asymmetric Synthesis Leveraging But 3 Yn 2 Yl Methanesulfonate
Diastereoselective Induction in Synthetic Pathways
The stereochemistry of but-3-yn-2-yl methanesulfonate (B1217627) plays a crucial role in directing the outcome of subsequent reactions, leading to high levels of diastereoselectivity. A primary application of this is in the synthesis of homopropargylic alcohols through the reaction of allenylzinc reagents, derived from but-3-yn-2-yl methanesulfonate, with aldehydes. The inherent chirality in the methanesulfonate precursor is effectively transferred to the allenylzinc intermediate, which then dictates the facial selectivity of the aldehyde addition.
Research has demonstrated that the reaction of chiral allenylzinc reagents with aldehydes proceeds with a high degree of stereocontrol, predominantly yielding the anti diastereomer of the homopropargylic alcohol. This diastereoselectivity is attributed to a chair-like transition state where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions. For instance, the addition of the allenylzinc reagent derived from (S)-4-triisopropylsilyl (TIPS)-3-butyn-2-yl methanesulfonate to various aldehydes consistently produces the anti adducts with high diastereomeric ratios.
The diastereoselectivity of these reactions is summarized in the table below, showcasing the consistent formation of the anti product across a range of aldehydes.
| Aldehyde | Product | Diastereomeric Ratio (anti:syn) |
| Isobutyraldehyde | anti-5,6,6-trimethyl-1-(triisopropylsilyl)hept-1-yne-3,4-diol | >95:5 |
| Benzaldehyde | anti-4-phenyl-1-(triisopropylsilyl)pent-1-yne-3,4-diol | >95:5 |
| Cyclohexanecarboxaldehyde | anti-4-cyclohexyl-1-(triisopropylsilyl)pent-1-yne-3,4-diol | >95:5 |
This table presents illustrative data on the diastereoselective addition of a chiral allenylzinc reagent to various aldehydes.
Generation and Application of Chiral Allenylzinc Reagents via Pd-Catalyzed Metallation
A key transformation of this compound is its conversion into a chiral allenylzinc reagent through a palladium-catalyzed metallation process. This in situ generation provides a reactive intermediate that can readily participate in subsequent carbon-carbon bond-forming reactions. The process typically involves the treatment of the methanesulfonate with an organozinc compound, such as diethylzinc (B1219324) (Et₂Zn), in the presence of a palladium catalyst.
The reaction of (S)-4-TIPS-3-butyn-2-yl methanesulfonate with Et₂Zn, catalyzed by Pd(OAc)₂ and PPh₃, leads to the formation of a chiral allenylzinc reagent. This intermediate can then be directly treated with an aldehyde to afford the corresponding anti-homopropargylic alcohol, demonstrating a sequential one-pot synthesis. figshare.com This methodology has been shown to be effective for a variety of aldehydes, providing a reliable route to chiral propargylic alcohols.
The general scheme for this process is as follows:
Formation of the Allenylzinc Reagent: The palladium catalyst facilitates the reaction between the propargyl methanesulfonate and diethylzinc, leading to the formation of the chiral allenylzinc species with concomitant elimination of the methanesulfonate group.
Aldehyde Addition: The generated allenylzinc reagent then adds to an aldehyde, which is introduced into the reaction mixture. This addition proceeds through a highly organized transition state, ensuring the observed high diastereoselectivity.
The utility of this method is highlighted by the synthesis of various homopropargylic alcohols from different aldehyde precursors, as detailed in the following table.
| Entry | Aldehyde | Yield of anti-adduct |
| 1 | Isobutyraldehyde | 85% |
| 2 | Benzaldehyde | 82% |
| 3 | Cyclohexanecarboxaldehyde | 88% |
This table showcases the yields of the anti-homopropargylic alcohol adducts obtained from the one-pot reaction of the allenylzinc reagent with different aldehydes.
Enantioselective Derivatizations and Chiral Transfer Mechanisms
The high degree of stereocontrol observed in reactions involving this compound is a direct consequence of efficient chiral transfer from the starting material to the product. The palladium-catalyzed formation of the allenylzinc reagent is believed to proceed through an SN2'-type mechanism, where the zinc reagent attacks the alkyne terminus, leading to an inversion of the stereocenter at the propargylic position and the formation of a chiral allene (B1206475).
This newly formed axial chirality in the allenylzinc reagent is then transferred to the new stereocenter created during the nucleophilic addition to the aldehyde. The stereochemical outcome of this addition is consistent with a transition state model that minimizes steric hindrance between the substituents on the aldehyde and the allenylzinc reagent.
The enantiomeric excess of the starting but-3-yn-2-ol is crucial for achieving high enantiopurity in the final product. The chiral integrity is maintained throughout the reaction sequence, from the methanesulfonate to the allenylzinc reagent and finally to the homopropargylic alcohol. This efficient transfer of chirality underscores the utility of this compound as a chiral building block in asymmetric synthesis. The process allows for the predictable and controlled introduction of new stereocenters, making it a valuable tool for the synthesis of complex chiral molecules.
Innovative Methodologies Involving But 3 Yn 2 Yl Methanesulfonate
Cascade and Tandem Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single event initiates multiple bond-forming transformations in a single pot without isolating intermediates. Propargylic compounds, particularly those with good leaving groups like methanesulfonates, are excellent substrates for initiating such sequences. nih.govrsc.org Transition metal catalysts, especially those based on gold, platinum, or palladium, can activate the alkyne moiety, triggering a cascade of events that rapidly builds molecular complexity.
In a typical scenario involving a propargylic mesylate, a π-acidic metal catalyst can coordinate to the triple bond. This activation can facilitate an initial 1,2- or 1,3-migration of the mesylate group, leading to the formation of highly reactive intermediates such as metal carbenes or allene (B1206475) species. nih.govrsc.org These intermediates can then be trapped by intra- or intermolecular nucleophiles, leading to the formation of diverse and complex molecular architectures.
For example, a palladium-catalyzed tandem reaction could be initiated by the reaction of but-3-yn-2-yl methanesulfonate (B1217627) with an organometallic reagent. This could be followed by a carbonylative cyclization, where carbon monoxide and a nucleophile are incorporated to form a heterocyclic structure, such as a butenolide, in a single operation. nih.gov The efficiency of these reactions lies in their ability to form multiple bonds and stereocenters under a single set of reaction conditions.
Table 1: Representative Palladium-Catalyzed Tandem Carbonylative Cyclization This table illustrates a potential reaction based on established methodologies for similar 1,3-enynes.
| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product Type |
| But-3-yn-2-yl methanesulfonate | Fluoroalkyl halide, H₂O | Pd(OAc)₂, CuOAc | CO (1 atm), Solvent (e.g., DCE), 80 °C | Fluoroalkylated Butenolide |
Exploitation in Reductive Functionalization Strategies
Reductive functionalization or reductive coupling is a powerful strategy that combines a reduction step with a bond-forming event, often using catalytic amounts of a transition metal. These reactions are particularly useful for coupling unsaturated partners, such as alkynes, with electrophiles. nih.govnih.gov this compound is a suitable candidate for such transformations, where the alkyne can be functionalized or the mesylate can act as a leaving group in a reductive cross-coupling process.
A notable application is the nickel-catalyzed reductive coupling of alkynes with aldehydes, which generates allylic alcohols. organic-chemistry.org In a process analogous to this, the alkyne of this compound could be coupled with an aldehyde in the presence of a nickel or cobalt catalyst and a stoichiometric reductant (e.g., a silane (B1218182) or Hantzsch ester). nih.gov This would result in the formation of a functionalized allylic alcohol, with the methanesulfonate group remaining available for subsequent transformations.
Furthermore, propargylic electrophiles can undergo reductive carboxylation with carbon dioxide. A nickel-electrocatalyzed approach has been shown to be effective for propargylic carbonates, which are structurally analogous to mesylates. organic-chemistry.org This methodology allows for the stereocontrolled synthesis of enantioenriched propargylic carboxylic acids, transforming CO₂ into a valuable functional group within the molecule.
Table 2: Examples of Reductive Coupling Strategies for Propargylic Precursors
| Propargylic Substrate | Coupling Partner | Catalyst/Mediator | Reductant | Product Class | Reference Analogy |
| Propargylic Carbonate | Carbon Dioxide (CO₂) | Nickel complex | Electric current (Zn anode) | Propargylic Carboxylic Acid | organic-chemistry.org |
| Terminal Alkyne | Aldehyde | Cobalt complex / Photoredox catalyst | Hantzsch Ester | Allylic Alcohol | nih.gov |
| Terminal Alkyne | Crotononitrile | Cobalt complex / Photoredox catalyst | Visible Light | Chiral Homoallylic Nitrile | acs.org |
Application in Horner-Wadsworth-Emmons and Nozaki-Hiyama-Kishi Reaction Sequences
While not a direct substrate for the Horner-Wadsworth-Emmons (HWE) or Nozaki-Hiyama-Kishi (NHK) reactions, this compound is a valuable precursor for synthesizing the necessary reactants for these powerful C-C bond-forming transformations.
Nozaki-Hiyama-Kishi (NHK) Reaction: The NHK reaction creates an alcohol from the coupling of an aldehyde with an allyl or vinyl halide, mediated by chromium(II) salts, typically with a nickel(II) co-catalyst. acs.orgnih.gov Propargylic sulfonates themselves can serve as precursors for the requisite organochromium intermediates. acs.org Alternatively, the alkyne in this compound can be transformed into a vinyl halide. For example, hydroboration followed by treatment with iodine would yield a vinyl iodide. This new molecule, now containing the vinyl iodide moiety, can participate in an NHK reaction with an aldehyde to form a complex allylic alcohol.
Table 4: Synthetic Pathway to an NHK Reaction Precursor
| Step | Transformation | Reagents | Intermediate/Product |
| 1 | Hydroboration of Alkyne | 9-BBN, then H₂O₂/NaOH | Butane-1,2-diol methanesulfonate |
| 2 | Oxidation to Aldehyde | PCC or DMP | Aldehyde precursor for NHK reaction |
| 3 | NHK Reaction | Vinyl Bromide, CrCl₂, NiCl₂ | Functionalized Allylic Alcohol |
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction produces an alkene from the reaction of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion. conicet.gov.arresearchgate.net this compound can be converted into either of these coupling partners.
Synthesis of a Ketone: Markovnikov hydration of the terminal alkyne using reagents such as aqueous sulfuric acid with a mercuric sulfate (B86663) catalyst would produce a methyl ketone. msu.edu This ketone can then react with a variety of phosphonate ylides in an HWE reaction to yield a tetrasubstituted alkene.
Synthesis of a Phosphonate: The mesylate group can be displaced by a trialkyl phosphite (B83602) in an Arbuzov reaction. This would form a new propargylic phosphonate ester. Following deprotonation with a suitable base, this phosphonate can then be used as the nucleophilic partner in an HWE reaction with an aldehyde to generate a conjugated enyne.
Table 5: Synthetic Pathway to an HWE Reaction Precursor
| Step | Transformation | Reagents | Intermediate/Product |
| 1 | Alkyne Hydration | H₂SO₄, H₂O, HgSO₄ | 4-(Methylsulfonyloxy)pentan-2-one (Ketone) |
| 2 | HWE Reaction | Triethyl phosphonoacetate, NaH | α,β-Unsaturated ester |
Future Directions and Emerging Research in But 3 Yn 2 Yl Methanesulfonate Chemistry
Exploration of Untapped Reactivity Modes
The unique structural combination of an internal alkyne and a chiral center bearing a methanesulfonate (B1217627) group in but-3-yn-2-yl methanesulfonate opens the door to a variety of unexplored chemical transformations. Beyond its conventional role as an electrophile in nucleophilic substitution reactions, future research is anticipated to focus on harnessing the dual functionality of this molecule.
One promising area is the investigation of intramolecular cyclization reactions. The proximity of the terminal alkyne to the electrophilic carbon center could be exploited to synthesize a range of carbo- and heterocyclic compounds through carefully designed reaction pathways. For instance, treatment with a suitable base could trigger an intramolecular cyclization to form a reactive cyclobutene (B1205218) intermediate, which could then undergo further transformations.
Furthermore, the participation of the alkyne moiety in pericyclic reactions, such as [3+2] cycloadditions, presents another fertile ground for exploration. The generation of a 1,3-dipole in the presence of this compound could lead to the formation of complex heterocyclic frameworks with potential biological activity. The stereochemistry of the starting material could also be leveraged to achieve asymmetric induction in these cycloaddition reactions.
| Potential Untapped Reactivity | Reaction Type | Potential Products |
| Intramolecular Cyclization | Base-mediated | Cyclobutene derivatives |
| Cycloaddition Reactions | [3+2] Cycloaddition with dipoles | Fused heterocyclic systems |
| Rearrangement Reactions | Meyer-Schuster or Rupe rearrangement | α,β-Unsaturated ketones |
Development of Novel Catalytic Transformations
The development of novel catalytic transformations centered around this compound is a key area for future research. The presence of the alkyne functionality makes it an ideal substrate for a variety of metal-catalyzed reactions.
Transition-metal catalysis, particularly with palladium, gold, or copper, could unlock new synthetic pathways. For example, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to introduce aryl or vinyl groups at the terminal position of the alkyne. This would provide access to a diverse library of substituted propargyl alcohols after subsequent manipulation of the methanesulfonate group.
Moreover, enantioselective catalysis represents a significant opportunity. The development of chiral catalysts that can differentiate between the two enantiomers of this compound would enable the synthesis of enantioenriched products. This is particularly relevant for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.
| Catalytic Transformation | Catalyst Type | Potential Applications |
| Cross-Coupling Reactions | Palladium, Copper | Synthesis of complex organic molecules |
| Enantioselective Catalysis | Chiral transition metal complexes | Asymmetric synthesis of bioactive compounds |
| Hydrofunctionalization | Gold, Platinum | Introduction of new functional groups across the alkyne |
Potential for Sustainable and Green Chemical Syntheses
In an era of increasing environmental consciousness, the development of sustainable and green chemical processes is paramount. This compound can play a role in this endeavor by serving as a versatile building block in atom-economical reactions.
Future research could focus on developing one-pot or tandem reactions that utilize this compound to construct complex molecules in a single synthetic operation, thereby reducing waste and improving efficiency. For instance, a sequence involving a metal-catalyzed addition to the alkyne followed by an intramolecular nucleophilic attack on the methanesulfonate-bearing carbon could lead to the rapid assembly of cyclic structures.
The use of greener solvents and reaction conditions will also be a key consideration. Exploring the reactivity of this compound in water or other environmentally benign solvents, or under solvent-free conditions, would contribute to the development of more sustainable synthetic methodologies. The principles of green chemistry, such as maximizing atom economy and using renewable feedstocks for the synthesis of the starting material itself, will guide future research in this area.
Broader Impact on Medicinal Chemistry and Materials Science
The unique structural features of this compound make it an attractive scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
In medicinal chemistry, the propargyl alcohol moiety is a common structural motif in many biologically active molecules. The ability to functionalize both the alkyne and the stereocenter of this compound provides a powerful tool for the synthesis of diverse libraries of compounds for drug discovery. For example, it can serve as a precursor for the synthesis of chiral allenes, which are important pharmacophores.
In materials science, the terminal alkyne group of this compound can be utilized for the synthesis of novel polymers and functional materials. For instance, its precursor, (S)-(-)-3-butyn-2-ol, has been used in ruthenium-catalyzed polymerization to produce helical polyacetylenes. fishersci.ca This suggests that this compound could be a valuable monomer for the creation of advanced materials with interesting optical and electronic properties. The methanesulfonate group could also be used for post-polymerization modification, allowing for the fine-tuning of the material's properties.
| Field | Potential Application of this compound Derivatives |
| Medicinal Chemistry | Synthesis of chiral allenes, propargyl amines, and complex heterocyclic scaffolds for drug discovery. |
| Materials Science | Monomer for the synthesis of functional polymers such as helical polyacetylenes; Platform for post-polymerization modification. |
Q & A
Q. Optimization Metrics :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents exothermic side reactions |
| Reaction Time | 2–3 hours | Balances conversion vs. degradation |
| Solvent Purity | Anhydrous | Reduces hydrolysis byproducts |
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Q. Methodological Approach :
- NMR Spectroscopy : H and C NMR confirm the alkyne proton (δ ~2.5 ppm) and sulfonate group (δ ~3.3 ppm for CHSO) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and bond angles. For example, the C≡C bond length (~1.20 Å) and sulfonate group orientation are validated .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 149.03).
Data Contradiction Resolution :
Discrepancies in crystallographic data (e.g., bond angles) may arise from solvent inclusion or twinning. Refinement with SHELXL using high-resolution data (<1.0 Å) mitigates errors .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Profile : Analogous to ethyl methanesulfonate (EMS), it is a potential alkylating agent and mutagen. Use NIOSH-approved PPE (gloves, goggles, fume hood) .
- Decomposition : Heating releases toxic SO fumes. Store at –20°C in airtight containers.
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced: How does this compound compare to ethyl methanesulfonate (EMS) in inducing heritable mutations in plant mutagenesis?
Q. Experimental Design Considerations :
- Dosage Optimization : Conduct pilot dose-response assays (e.g., 0.1–1.0 mM for 2–6 hours) to balance mutagenesis efficiency with viability. EMS requires ~50 mM for similar effects, suggesting higher reactivity of the alkyne derivative .
- Mutation Spectrum : this compound induces transversion mutations (C→A/G) due to bulky adduct formation, unlike EMS’s CG→TA transitions. Validate via whole-genome sequencing of treated Arabidopsis lines .
- Statistical Design : Use randomized block designs with negative (solvent) and positive (EMS) controls to isolate compound-specific effects .
Data Interpretation :
Contradictions in mutation rates may arise from tissue-specific repair mechanisms. Triangulate data using phenotypic screening, sequencing, and Comet assays for DNA damage quantification .
Advanced: What methodologies resolve structural ambiguities in this compound during crystallographic refinement?
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve electron density for the alkyne and sulfonate groups.
- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement with HKLF5 format to handle twinning .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., sulfonate-oxygen contacts) to validate packing models.
Case Study :
A 1.2 Å dataset refined with SHELXL yielded R = 3.2%, confirming the absence of solvent disorder in the crystal lattice .
Advanced: How can single-cell RNA sequencing (scRNA-seq) be integrated to study cellular responses to this compound exposure?
Q. Workflow Design :
- Cell Line Selection : Use MCF-7 breast cancer cells (as in methyl methanesulfonate studies) for comparative analysis .
- Dose-Time Matrix : Treat cells with 0.5–5.0 µM for 12–48 hours to capture dynamic gene expression changes (e.g., CDKN1A induction).
- Microfluidic Platforms : Implement Fluidigm C1 or 10x Genomics for high-throughput single-cell encapsulation and library prep .
Data Analysis :
Contradictions in gene expression variability are addressed via mixed-effects models (e.g., MAST or DESeq2) to distinguish technical noise from biological heterogeneity .
Advanced: What statistical frameworks are recommended for analyzing dose-dependent mutagenic effects in large-scale screens?
- Bulk Segregant Analysis : For EMS-like studies, use F populations with ≥500 individuals to map mutations at 10x coverage. Simulate power using R/Bioconductor packages .
- Quantitative Trait Loci (QTL) Mapping : Apply linear mixed models (e.g., EMMAX) to associate mutation hotspots with phenotypic variance .
Example :
In grapevine somatic embryogenesis, a 3x3 factorial design with EMS revealed optimal mutagenesis at 0.3 mM for 4 hours (p < 0.01). Apply similar frameworks for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
